molecular formula C16H20F4O7 B2556080 (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate CAS No. 2408963-22-2

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate

Cat. No.: B2556080
CAS No.: 2408963-22-2
M. Wt: 400.323
InChI Key: IAQZNFCJUWXAIR-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate is a useful research compound. Its molecular formula is C16H20F4O7 and its molecular weight is 400.323. The purity is usually 95%.
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Scientific Research Applications

Structural Variations in Dithiadiazolyl Radicals

A study by Beldjoudi et al. (2018) explored the structural variations in the dithiadiazolyl radicals p-ROC6F4CNSSN, demonstrating the impact of alkyl chain length on the solid-state structure. This research highlights the compound's utility in understanding phase transitions and molecular stacking phenomena in fluorinated compounds, which could have implications for material science and molecular electronics (Beldjoudi et al., 2018).

Synthesis Directed Towards Fungal Xanthone Bikaverin

In an older study, Iijima et al. (1979) detailed a synthesis approach directed towards the fungal xanthone bikaverin, utilizing β-tetra-, β-tri-, and β-di-carbonyl compounds. This work underlines the importance of (2,3,5,6-Tetrafluorophenyl) derivatives in the synthesis of complex organic molecules with potential biological activities (Iijima et al., 1979).

Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

Research conducted by Schreivogel et al. (2006) on the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, including various derivatives, demonstrates the compound's role in advancing our understanding of electroactive materials. This research could be pivotal for developing new electronic devices or materials with specific electronic properties (Schreivogel et al., 2006).

Inhibition Efficiencies of Quinoxalines

A study on the inhibition efficiencies of some quinoxalines, including derivatives similar to the (2,3,5,6-Tetrafluorophenyl) compound, as corrosion inhibitors of copper in nitric acid by Zarrouk et al. (2014), provides insights into the application of these compounds in protecting metals from corrosion. Such research is vital for industries seeking to enhance the longevity and reliability of metal components (Zarrouk et al., 2014).

Synthesis of Stilbene Derivatives

A study focused on the synthesis of 3,4,5-Trimethoxy-4’-hydroxystilbene derivatives, including the crystal structure analysis of related compounds, highlights the compound's significance in organic synthesis and material science, providing a foundation for further research into novel materials with potential optical or electronic applications (Baolin et al., 2007).

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F4O7/c17-11-9-12(18)15(20)16(14(11)19)27-13(22)10-26-8-7-25-6-5-24-4-3-23-2-1-21/h9,21H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQZNFCJUWXAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)COCCOCCOCCOCCO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.